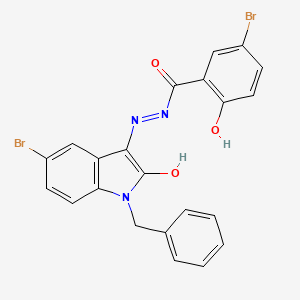

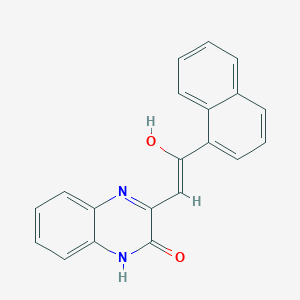

![molecular formula C19H17NO2 B11711502 1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B11711502.png)

1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

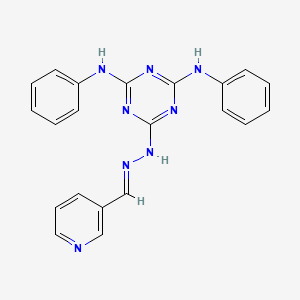

1-((E)-{[4-(2-hidroxietil)fenil]imino}metil)-2-naftol es un compuesto de base de Schiff Las bases de Schiff se forman típicamente por la condensación de aminas primarias con compuestos carbonílicos

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-((E)-{[4-(2-hidroxietil)fenil]imino}metil)-2-naftol implica la reacción de condensación entre 2-hidroxi-1-naftaldehído y 4-(2-hidroxietil)anilina. La reacción se lleva a cabo típicamente en un solvente como etanol o metanol bajo condiciones de reflujo. La mezcla de reacción se agita durante varias horas, y el producto resultante se purifica luego por recristalización .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes como la cromatografía en columna o la cristalización.

Análisis De Reacciones Químicas

Tipos de reacciones

1-((E)-{[4-(2-hidroxietil)fenil]imino}metil)-2-naftol puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir el grupo imina en un grupo amina.

Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución, formando éteres o ésteres.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan típicamente.

Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.

Productos principales

Oxidación: Derivados de quinona.

Reducción: Derivados de amina correspondientes.

Sustitución: Éteres o ésteres, dependiendo del sustituyente introducido.

Aplicaciones Científicas De Investigación

Química: Se utiliza como ligando en química de coordinación para formar complejos metálicos.

Biología: Investigado por sus propiedades antimicrobianas y anticancerígenas.

Medicina: Posibles aplicaciones terapéuticas debido a su actividad biológica.

Industria: Utilizado en el desarrollo de sensores y otras herramientas analíticas.

Mecanismo De Acción

El mecanismo de acción de 1-((E)-{[4-(2-hidroxietil)fenil]imino}metil)-2-naftol implica su capacidad para formar complejos con iones metálicos. Estos complejos metálicos pueden interactuar con moléculas biológicas como el ADN, lo que lleva a varios efectos biológicos. Se cree que las actividades antimicrobianas y anticancerígenas del compuesto se deben a su capacidad para interferir con los procesos celulares uniéndose a iones metálicos y formando especies reactivas .

Comparación Con Compuestos Similares

Compuestos similares

2-((E)-{[4-(2-hidroxietil)fenil]imino}metil)-4-metoxifenol: Estructura similar con un grupo metoxilo en lugar de un grupo hidroxilo.

4-bromo-2-((E)-{[4-(2-hidroxietil)fenil]imino}metil)fenol: Contiene un átomo de bromo, que puede alterar sus propiedades químicas y biológicas.

Unicidad

1-((E)-{[4-(2-hidroxietil)fenil]imino}metil)-2-naftol es único debido a su porción de naftol, que imparte propiedades químicas distintas y aplicaciones potenciales. La presencia de grupos hidroxilo e imina permite una reactividad química versátil y la formación de varios derivados.

Propiedades

Fórmula molecular |

C19H17NO2 |

|---|---|

Peso molecular |

291.3 g/mol |

Nombre IUPAC |

1-[[4-(2-hydroxyethyl)phenyl]iminomethyl]naphthalen-2-ol |

InChI |

InChI=1S/C19H17NO2/c21-12-11-14-5-8-16(9-6-14)20-13-18-17-4-2-1-3-15(17)7-10-19(18)22/h1-10,13,21-22H,11-12H2 |

Clave InChI |

FNLJRXGUQPEDQP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)CCO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(1H-indol-3-yl)propan-2-yl]urea](/img/structure/B11711430.png)

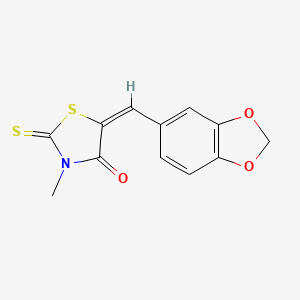

![(5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711434.png)

![2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11711435.png)

![5-Bromo-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B11711438.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B11711452.png)

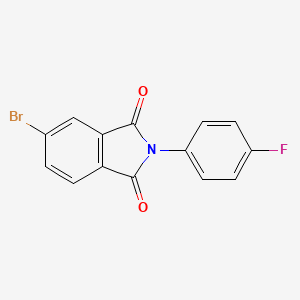

![N-(4-chlorophenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11711453.png)

![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B11711467.png)